6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-6-2-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYXAWUUTYUZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CN2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyrimidine-3-carboxylic acid with a suitable amine to form the pyrrolo[1,2-c]pyrimidine ring system. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing new functional groups or modifying the core structure:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Amine substitution | DMF, KCO, 80°C, 12h | 6-Amino derivatives | |
| Alkoxy substitution | NaH, ROH, THF, reflux | 6-Alkoxy-pyrrolopyrimidine carboxylates |
For example, treatment with primary amines in dimethylformamide (DMF) and potassium carbonate yields 6-amino derivatives, which are intermediates for further functionalization. Alkoxy substitutions require stronger bases like sodium hydride to deprotonate alcohols before nucleophilic attack .
Condensation Reactions
The carboxylic acid group participates in condensation reactions, forming amides or esters:
| Reaction Partner | Conditions | Product | Reference |
|---|---|---|---|
| Primary amines | EDCl, HOBt, DCM, RT | Amide derivatives | |
| Alcohols | HSO, reflux | Ester derivatives |
Ethyl 6-chloropyrrolo[1,2-c]pyrimidine-3-carboxylate, a common ester derivative, is synthesized via acid-catalyzed esterification. Amide formation typically employs coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to construct polycyclic systems:
| Cyclization Type | Conditions | Product | Reference |
|---|---|---|---|
| Intramolecular cyclization | POCI, 110°C, 3h | Fused tricyclic heterocycles | |
| Cross-dehydrogenative coupling | Cu(OAc), DMF, 120°C | Pyrrolo-pyrimidine fused quinazolines |
Phosphorus oxychloride (POCI) facilitates intramolecular cyclization by activating the carboxylic acid group, leading to tricyclic structures . Copper-mediated cross-dehydrogenative coupling enables fusion with aromatic rings .
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at position 2 or 5:
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 2-Nitro derivatives | |
| Halogenation | Br, AcOH, RT | 5-Bromo derivatives |
Nitration with mixed acids introduces nitro groups at position 2, while bromination occurs preferentially at position 5 due to steric and electronic effects .
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under high-temperature or basic conditions:
| Conditions | Product | Reference |
|---|---|---|
| CuO, Quinoline, 200°C | 6-Chloropyrrolo[1,2-c]pyrimidine | |
| NaOH, Ethylene glycol, 180°C | De-carboxylated pyrrolopyrimidine |
Decarboxylation is utilized to simplify the scaffold for further modifications, such as Suzuki-Miyaura couplings .
Metal-Catalyzed Cross-Couplings
The chlorine atom enables palladium- or copper-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO, DME | Biaryl derivatives | |
| Buchwald-Hartwig amination | Pd(dba), Xantphos, Toluene | 6-Arylaminopyrrolopyrimidines |
These reactions are pivotal for introducing aryl or heteroaryl groups, enhancing pharmacological potential .
Acid-Base Reactions
The carboxylic acid group exhibits typical acid-base behavior:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Neutralization | NaOH, HO, RT | Sodium carboxylate salt | |
| Ester hydrolysis | HCl, EtOH, reflux | Regenerated carboxylic acid |
The sodium salt form improves solubility in aqueous systems, facilitating biological testing.
Scientific Research Applications
Synthesis Overview
The synthesis of 6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves cyclization reactions with appropriate precursors under controlled conditions. Common methods include the use of bases such as sodium hydride or potassium carbonate in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Medicinal Chemistry
This compound serves as a scaffold for developing kinase inhibitors. These inhibitors are crucial for targeting various diseases, including cancer and autoimmune disorders.
Case Study: Kinase Inhibition
Research has shown that derivatives of this compound inhibit Janus Kinase 3 (JAK3), which is involved in immune responses and is a target for therapies against conditions such as rheumatoid arthritis and lupus .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL |
The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.
Anticancer Properties
Studies have highlighted the anticancer potential of this compound, particularly against human lung adenocarcinoma (A549) cells.
Case Study: A549 Cell Line
In a controlled experiment, treatment with varying concentrations of the compound showed a dose-dependent reduction in cell viability:
Table 2: Cytotoxicity Results on A549 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 75 |
| 100 | 70 |
The compound's ability to induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further development .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can modulate enzyme activities and cellular signaling pathways, leading to effects such as apoptosis in cancer cells and inhibition of pathogen growth .
Mechanism of Action
The mechanism of action of 6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid Derivatives
- Synthetic Challenges: Chlorination at position 5 in pyrrolo[2,3-c]pyridine derivatives (e.g., 10b) reduces synthetic yields (71% vs. 95% for non-chlorinated analogs) due to steric or electronic factors .
Scaffold Variations: Pyrrolopyrimidine vs. Imidazopyrimidine
Table 2: Comparison of Heterocyclic Carboxylic Acid Derivatives
- Ring Fusion Differences : Pyrrolo[1,2-c]pyrimidine has a 6-5 fused ring system, while imidazopyrimidines feature a 5-5 fusion. This alters π-π stacking and hydrogen-bonding capabilities in biological targets .
Physicochemical and Commercial Profiles
Table 3: Commercial Availability and Handling
- Stability : The hydrochloride hydrate form of the 7-chloro derivative enhances stability for long-term storage .
- Applications : These compounds are pivotal in synthesizing kinase inhibitors and antimicrobial agents, leveraging their carboxylic acid group for amide/ester conjugation .
Research Findings and Implications
- Synthetic Optimization : Chlorination at specific positions (e.g., 5 or 7) requires tailored conditions, such as electrophilic substitution or palladium-catalyzed coupling, to mitigate yield losses .
- Biological Activity : Imidazopyrimidine derivatives with carboxylic acid groups show promise in targeting ATP-binding pockets of kinases, while pyrrolopyrimidines are explored for antiviral properties .
- Safety : Chlorinated pyrimidine derivatives necessitate stringent handling protocols, as seen in SDS data for structurally related compounds (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) .
Biological Activity
6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a synthetic organic compound with the molecular formula CHClNO and a molecular weight of 196.59 g/mol. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a pyrrolo-pyrimidine core that contributes to its biological activity. The presence of the chlorine atom enhances its reactivity, allowing for various chemical modifications that can influence its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In studies involving human lung adenocarcinoma (A549) cells, the compound demonstrated cytotoxic effects, reducing cell viability in a dose-dependent manner.
Case Study: A549 Cell Line
In a controlled experiment, A549 cells were treated with varying concentrations of the compound for 24 hours. The results indicated that at a concentration of 100 µM, the compound reduced cell viability to approximately 70%, compared to untreated controls.
Table 2: Cytotoxicity Results on A549 Cells
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition leads to apoptosis (programmed cell death) in cancer cells while sparing normal cells when used at appropriate concentrations.
Q & A
Q. What are the common synthetic routes for 6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid?
The synthesis of pyrrolo[1,2-c]pyrimidine derivatives typically involves condensation reactions. For example, methyl isocyanoacetate reacts with pyrrole-2-carboxaldehydes in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, followed by cyclization to form the pyrrolo[1,2-c]pyrimidine core . Chlorination at the 6-position can be achieved via electrophilic substitution or post-cyclization halogenation. Ethyl ester intermediates are often hydrolyzed to yield the carboxylic acid derivative .
Q. What safety precautions are critical when handling this compound?
While direct safety data for this compound is limited, structurally related compounds (e.g., Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) require precautions against acute toxicity (Oral Hazard Category 4), skin/eye irritation (Category 2), and respiratory hazards (STOT SE 3). Use personal protective equipment (PPE), avoid ignition sources, and ensure proper ventilation . General guidelines for pyrrolo-pyrimidine derivatives emphasize storing at 2–8°C and handling in inert atmospheres .
Q. Which analytical techniques are recommended for structural characterization?
Key methods include:
- NMR spectroscopy : For confirming substitution patterns (e.g., ¹H NMR chemical shifts at δ 12.25 ppm for carboxylic protons in DMSO-d₆) .
- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns (e.g., [M+1]⁺ peaks) .
- HPLC or LC-MS : For purity assessment, especially if intermediates lack full characterization .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Yield optimization depends on:
- Catalyst selection : Palladium or copper catalysts enhance cyclization efficiency in related pyrrolo-pyrimidine syntheses .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene may reduce side reactions .
- Temperature control : Stepwise heating (e.g., 80°C for cyclization, room temperature for hydrolysis) minimizes decomposition .
Q. How to address contradictions in spectral data during characterization?
Discrepancies often arise from incomplete purification or tautomeric forms. Strategies include:
- Multi-dimensional NMR (e.g., HSQC, HMBC) : To resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : For unambiguous confirmation of the chlorinated position and carboxylic acid geometry .
- Computational modeling : DFT calculations can predict NMR/IR spectra for comparison with experimental data .
Q. What computational approaches predict the biological activity of this compound?
- Molecular docking : To assess binding affinity with targets like HIV-1 integrase, as seen in structurally related 4-oxo-pyrido[1,2-a]pyrimidine derivatives .
- QSAR modeling : Use substituent effects (e.g., chlorine’s electron-withdrawing nature) to correlate structure with antiviral or enzyme inhibitory activity .
Q. How can the pyrrolo[1,2-c]pyrimidine core be functionalized for drug discovery?
- Amide coupling : React the carboxylic acid with amines using carbodiimides (e.g., EDC/HOBt) to generate prodrugs or targeted conjugates .
- Halogen exchange : Replace the 6-chloro group with other halogens or aryl groups via Suzuki-Miyaura cross-coupling .
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability .
Methodological Guidance for Data Interpretation
Q. How to analyze reaction mechanisms in pyrrolo[1,2-c]pyrimidine synthesis?
- Kinetic studies : Monitor intermediate formation via in situ IR or NMR to identify rate-limiting steps (e.g., cyclization vs. chlorination) .
- Isotopic labeling : Use ¹³C-labeled aldehydes to trace carbon migration during cyclization .
Q. What strategies mitigate byproduct formation in large-scale synthesis?
- Process intensification : Use flow chemistry to control exothermic reactions and improve mixing .
- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent ratio) to minimize impurities .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield | Reference |
|---|---|---|---|
| Catalyst | DBU | Increases cyclization efficiency | |
| Solvent | THF or DMF | Enhances intermediate solubility | |
| Temperature | 80°C (cyclization step) | Reduces side reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
